2,2''-Bis(bromomethyl)-p-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’'-Bis(bromomethyl)-p-terphenyl is an organic compound with the molecular formula C20H16Br2. It is a brominated derivative of p-terphenyl, a compound consisting of three benzene rings connected in a linear arrangement. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’'-Bis(bromomethyl)-p-terphenyl typically involves the bromination of p-terphenyl. One common method is the reaction of p-terphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’'-Bis(bromomethyl)-p-terphenyl follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’'-Bis(bromomethyl)-p-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
2,2’'-Bis(bromomethyl)-p-terphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’'-Bis(bromomethyl)-p-terphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,2’‘-Bis(bromomethyl)-1,1’-biphenyl
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
Uniqueness
2,2’'-Bis(bromomethyl)-p-terphenyl is unique due to its linear arrangement of three benzene rings and the presence of bromine atoms at specific positions. This structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
53092-65-2 |
---|---|
Molecular Formula |
C20H16Br2 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1,4-bis[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-12H,13-14H2 |
InChI Key |
SFEUNBKVBMLRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C3=CC=CC=C3CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.